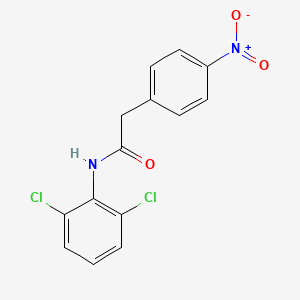
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, and is therefore effective in relieving pain, fever, and inflammation. In
作用機序
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins from arachidonic acid. Prostaglandins play a key role in the regulation of pain, fever, and inflammation, and their production is increased in response to tissue injury and inflammation. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, which leads to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on COX enzymes, diclofenac has been shown to modulate several other biochemical and physiological pathways. It has been reported to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. Diclofenac has also been shown to inhibit the production of reactive oxygen species and to modulate the activity of various cytokines and growth factors. These effects may contribute to the anti-inflammatory and anticancer properties of diclofenac.
実験室実験の利点と制限
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological properties and availability. It is relatively inexpensive and can be easily synthesized in large quantities. However, diclofenac has some limitations in laboratory experiments. It has been shown to interfere with some assays that measure COX activity, which may lead to inaccurate results. In addition, diclofenac has been reported to have some cytotoxic effects at high concentrations, which may limit its use in some cell-based assays.
将来の方向性
There are several future directions for diclofenac research. One area of interest is the development of diclofenac derivatives with improved pharmacological properties, such as increased selectivity for COX-2 or reduced cytotoxicity. Another area of interest is the investigation of the anticancer properties of diclofenac and its derivatives, and their potential use in cancer therapy. Finally, the use of diclofenac in combination with other drugs or therapies, such as immunotherapy or radiotherapy, may also be explored to enhance its therapeutic efficacy.
合成法
The synthesis of diclofenac involves the reaction of 2,6-dichloroaniline with 4-nitrophenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then hydrolyzed with sodium hydroxide to yield diclofenac. This method has been optimized to achieve high yields and purity, and has been used in various studies to produce diclofenac for research purposes.
科学的研究の応用
Diclofenac has been extensively studied for its therapeutic potential in various diseases and conditions. It has been shown to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and other musculoskeletal disorders. It has also been used in the management of postoperative pain, menstrual pain, and migraine headaches. In addition, diclofenac has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-2-1-3-12(16)14(11)17-13(19)8-9-4-6-10(7-5-9)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXMHEVPJWYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6113110 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

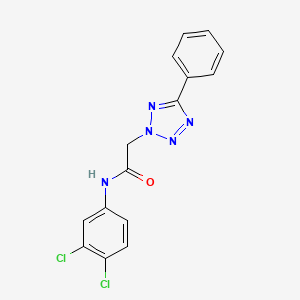
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
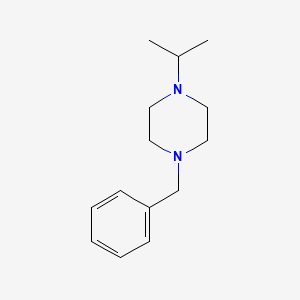
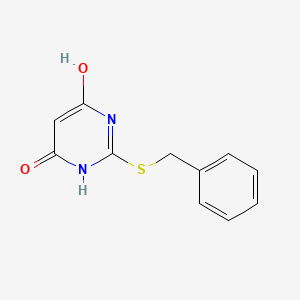
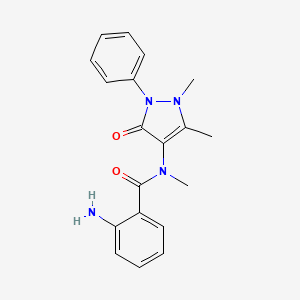
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)
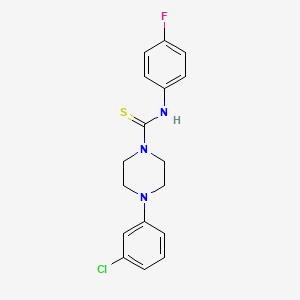

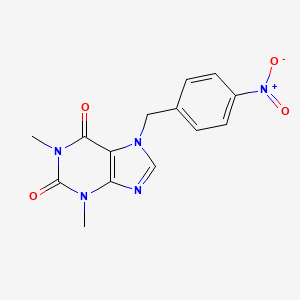
![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)
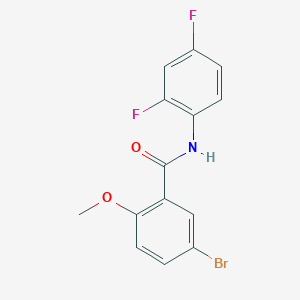
![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)